Cas no 2229148-52-9 (tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate)

tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate
- 2229148-52-9
- EN300-1887770
- tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate
-
- インチ: 1S/C15H18F3NO4/c1-14(2,3)23-13(21)19-10-5-6-11(22-4)9(7-10)8-12(20)15(16,17)18/h5-7H,8H2,1-4H3,(H,19,21)
- InChIKey: HAXPOSXJEAQFSU-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C(=CC=C(C=1)NC(=O)OC(C)(C)C)OC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 333.11879254g/mol
- どういたいしつりょう: 333.11879254g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 7
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 431
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 64.6Ų
- 疎水性パラメータ計算基準値(XlogP): 3.2
tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1887770-0.05g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 0.05g |
$792.0 | 2023-09-18 | ||
Enamine | EN300-1887770-5.0g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 5g |
$2732.0 | 2023-06-03 | ||
Enamine | EN300-1887770-0.5g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 0.5g |
$905.0 | 2023-09-18 | ||
Enamine | EN300-1887770-0.25g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 0.25g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1887770-10g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 10g |
$4052.0 | 2023-09-18 | ||
Enamine | EN300-1887770-1.0g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 1g |
$943.0 | 2023-06-03 | ||
Enamine | EN300-1887770-10.0g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 10g |
$4052.0 | 2023-06-03 | ||
Enamine | EN300-1887770-0.1g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 0.1g |
$829.0 | 2023-09-18 | ||
Enamine | EN300-1887770-1g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 1g |
$943.0 | 2023-09-18 | ||
Enamine | EN300-1887770-2.5g |
tert-butyl N-[4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenyl]carbamate |
2229148-52-9 | 2.5g |
$1848.0 | 2023-09-18 |
tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate 関連文献
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Yamin Shi,Jiarui Hu,Jian Chen,Yaxin Xu,Wantian Yang,Junnian Chen,Yunbin He Nanoscale Adv., 2020,2, 4822-4829
-
Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Stella Totti,Mark C. Allenby,Susana Brito Dos Santos,Athanasios Mantalaris,Eirini G. Velliou RSC Adv., 2018,8, 20928-20940
-
Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
-
Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
Related Articles
-
リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025
-
バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025
-
化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025
-
バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025
-
アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025
tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamateに関する追加情報
Professional Introduction to Compound with CAS No. 2229148-52-9 and Product Name: Tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate
The compound with CAS No. 2229148-52-9 and the product name Tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and therapeutic potential. The structural features of this molecule, particularly the presence of a tert-butyl group, a 4-methoxyphenyl ring, and a 3,3,3-trifluoro-2-oxopropyl side chain, contribute to its unique chemical properties and biological interactions.
Recent research in medicinal chemistry has highlighted the importance of fluorinated compounds in enhancing drug efficacy and bioavailability. The trifluoro substituent in the side chain of this compound is a key feature that imparts favorable metabolic stability and lipophilicity, making it an attractive candidate for further development as a pharmacophore. This modification has been extensively studied in the context of improving pharmacokinetic profiles, which is crucial for the design of next-generation therapeutics.
The N-4-methoxyphenylcarbamate moiety is another critical component of this compound that has been explored in various pharmacological contexts. Methoxy groups are known to influence electronic properties and solubility, which can be leveraged to optimize drug-receptor interactions. In particular, studies have demonstrated that methoxy-substituted aromatic rings can enhance binding affinity and selectivity, making them valuable in the development of targeted therapies.
Current research trends in pharmaceutical chemistry emphasize the need for innovative molecular architectures that combine multiple pharmacological properties into a single entity. The tert-butyl carbamate group in this compound serves as an effective protecting group for carboxylic acid functionalities while also contributing to overall molecular rigidity. This structural feature is particularly useful in designing molecules with enhanced stability against enzymatic degradation, which is a common challenge in drug development.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The combination of fluorine-containing side chains and methoxy-substituted aromatic rings has been shown to modulate neurotransmitter activity effectively. Preclinical studies have suggested that derivatives of this class exhibit promising effects on synaptic plasticity and receptor modulation, which are key mechanisms underlying cognitive function and neuroprotection.
In addition to its neurological applications, this compound has shown promise in oncology research. The unique structural motifs present in its molecule allow it to interact with various biological targets involved in cancer progression. Specifically, the trifluoro group has been identified as a key determinant in inhibiting kinases and other enzymes that play critical roles in tumor growth and metastasis. Furthermore, the N-4-methoxyphenylcarbamate moiety contributes to selective binding affinity, reducing off-target effects and improving therapeutic index.
The synthesis of this compound involves sophisticated organic transformations that highlight advancements in synthetic methodologies. The introduction of fluorinated intermediates requires precise control over reaction conditions to ensure high yields and purity. Recent developments in flow chemistry have enabled more efficient production processes for such complex molecules, reducing both time-to-market and production costs.
From a computational chemistry perspective, virtual screening techniques have been employed to identify potential binding interactions between this compound and target proteins. Molecular docking studies have revealed favorable binding affinities with several enzymes implicated in metabolic disorders and inflammation. These findings underscore the importance of computational tools in accelerating drug discovery pipelines by predicting molecular interactions with high accuracy.
The regulatory landscape for novel pharmaceutical compounds continues to evolve, emphasizing safety and efficacy through rigorous preclinical testing protocols. The development pipeline for Tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate must navigate these requirements while leveraging cutting-edge technologies such as CRISPR-based gene editing assays to validate biological activity across multiple disease models.
Future directions for research on this compound include exploring its potential as an intermediate for larger drug candidates or lead compounds with enhanced therapeutic profiles. Collaborative efforts between academic institutions and pharmaceutical companies are essential to translate laboratory discoveries into clinical applications that address unmet medical needs.
2229148-52-9 (tert-butyl N-4-methoxy-3-(3,3,3-trifluoro-2-oxopropyl)phenylcarbamate) 関連製品
- 552-45-4(1-(Chloromethyl)-2-methylbenzene)
- 1752-01-8(5,6,7-Trimethoxyquinazoline-2,4(1H,3H)-dione)
- 1894670-54-2(2-chloro-5-(2-fluorophenoxy)pyrimidine)
- 3351-71-1(Benzenemethanol,2-(hexyloxy)-)
- 905699-52-7(N-(3-chloro-4-methylphenyl)-2-(1H-indol-3-ylsulfanyl)acetamide)
- 1379877-23-2(3-(5-chloro-1H-indol-2-yl)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 73866-15-6(3-(1H-benzimidazol-1-yl)propylamine)
- 959232-39-4(2-(2-Chloroethyl)-1,3-difluoro-benzene)
- 897614-78-7(N-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}-4-(trifluoromethyl)benzamide)
- 1207174-85-3(7-Bromo-3H-imidazo[4,5-b]pyridine)




